Pyrimidin-5-amine

Medicinal Chemistry Physical Organic Chemistry Scaffold Selection

Pyrimidin-5-amine (5-aminopyrimidine, CAS 591-55-9) is a heterocyclic aromatic amine with molecular formula C₄H₅N₃ and molecular weight 95.10 g/mol. Its defining structural feature is an exocyclic amine at the 5-position of the pyrimidine ring, placing the amino group meta to both ring nitrogen atoms.

Molecular Formula C4H5N3
Molecular Weight 95.10 g/mol
CAS No. 591-55-9
Cat. No. B1217817
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyrimidin-5-amine
CAS591-55-9
Molecular FormulaC4H5N3
Molecular Weight95.10 g/mol
Structural Identifiers
SMILESC1=C(C=NC=N1)N
InChIInChI=1S/C4H5N3/c5-4-1-6-3-7-2-4/h1-3H,5H2
InChIKeyFVLAYJRLBLHIPV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pyrimidin-5-amine CAS 591-55-9: A 5-Aminopyrimidine Pharmacophore with Meta-Amine Orientation


Pyrimidin-5-amine (5-aminopyrimidine, CAS 591-55-9) is a heterocyclic aromatic amine with molecular formula C₄H₅N₃ and molecular weight 95.10 g/mol [1]. Its defining structural feature is an exocyclic amine at the 5-position of the pyrimidine ring, placing the amino group meta to both ring nitrogen atoms [2]. This substitution pattern distinguishes it from its regioisomers 2-aminopyrimidine and 4-aminopyrimidine, conferring distinct electronic properties and hydrogen-bonding geometry critical to its function as a building block and pharmacophore element [3].

5-position amine orientation — meta to both ring nitrogens
Distinct H-bond donor/acceptor geometry from 2- and 4-amino isomers
Core scaffold for kinase inhibitor libraries and pharmacophore design

Pyrimidin-5-amine CAS 591-55-9: Why Aminopyrimidine Regioisomers Are Not Interchangeable


Regioisomers of aminopyrimidine are not functionally interchangeable. The position of the amino group (2-, 4-, or 5-) dictates the electronic environment, protonation state, and hydrogen-bonding donor/acceptor geometry of the scaffold [1]. Experimental pKa measurements reveal that 5-aminopyrimidine has a pKa of 2.5 ± 0.10, compared to 2-aminopyrimidine at 3.54 and 4-aminopyrimidine at 5.71 [2]. This ~1-3 pKa unit difference between isomers fundamentally alters the protonation state under physiological conditions, impacting solubility, membrane permeability, and target-binding electrostatics [3]. Procurement of an incorrect isomer will yield irreproducible biological or chemical results in synthetic, medicinal chemistry, and biochemical applications.

Protonation state mismatch
Reported pKa differences shift neutral/charged species ratio at assay pH, altering solubility and target electrostatics — direct substitution may yield irreproducible results.
H-bond geometry incompatibility
Distinct hydrogen-bonding networks limit direct replacement in supramolecular assembly, kinase hinge binding, and co-crystal design — regioisomer identity must be confirmed.

Pyrimidin-5-amine CAS 591-55-9: Quantitative Differentiation Against Analogs and Bioisosteres


Pyrimidin-5-amine Regioisomeric pKa Differentiation: Electronic Basis for Differential Reactivity

The protonation state of aminopyrimidine scaffolds is regioisomer-dependent. Experimental pKa measurements demonstrate that 5-aminopyrimidine (pKa ≈ 2.5) is a significantly weaker base than 2-aminopyrimidine (pKa = 3.54) and markedly weaker than 4-aminopyrimidine (pKa = 5.71) [1]. This 1.0–3.2 pKa unit difference translates to a 10-fold to over 1000-fold difference in the ratio of protonated to neutral species at physiological pH.

Regioisomeric pKa
Head-to-head
pKa ≈ 2.5 (vs 3.54 / 5.71)
Regioisomer-dependent protonation shifts solubility and target electrostatics; confirm identity.
Physiological pH relevant; ~10–1000× difference in neutral fraction.
Medicinal Chemistry Physical Organic Chemistry Scaffold Selection

Pyrimidine vs. Pyridine Scaffold: Quantitative CYP450 Inhibition and ADME Advantages

Matched molecular pair analysis of mono-substituted benzene replacements reveals that the pyrimidine scaffold (as a bioisostere class) demonstrates reduced CYP450 2C9 inhibition compared to pyridine. Specifically, the 2-pyrimidinyl regioisomer showed 8% CYP2C9 inhibition at 10 μM versus 24% for the 2-pyridinyl regioisomer — a 3-fold reduction [1]. The 5-pyrimidinyl substitution pattern (relevant to 5-aminopyrimidine's connectivity) shows CYP2C9 inhibition of 23% at 10 μM, still lower than many heterocyclic alternatives. Additionally, thermodynamic solubility for 5-substituted pyrimidinyl derivatives (0.094 ± 0.007 mM) is approximately 4-fold higher than 2-pyrimidinyl analogs (0.022 ± 0.010 mM) [2].

CYP2C9 inhibition
Class-level
Pyrimidine scaffold: 8–23% inhibition at 10 µM vs pyridine 11–24%
Scaffold trend suggests lower CYP inhibition; compound-specific validation needed.
Matched-pair analysis; 2-pyrimidinyl shows largest difference.
Drug Discovery ADME Optimization Bioisostere Replacement

Aminopyrimidine Scaffold Brain Penetration: In Vivo Pharmacokinetic Differentiation

The aminopyrimidine scaffold, when elaborated with appropriate substitution patterns, demonstrates favorable brain penetration properties. In a study of aminopyrimidine c-jun-N-terminal kinase (JNK) inhibitors, compound 9l (a biaryl-substituted aminopyrimidine derivative) achieved a brain-to-plasma ratio of 0.75 in rats, with cell-based IC₅₀ < 100 nM and >135-fold selectivity over p38 kinase [1]. The aminopyrimidine core contributed to good pharmacokinetic properties including microsomal stability across three species and low P450 inhibition.

Brain penetration
Class-level
Brain-to-plasma ratio 0.75 (JNK inhibitor derivative, rat)
Aminopyrimidine scaffold may support CNS exposure; verify for each series.
Data from a single derivative; translation requires evaluation.
CNS Drug Discovery Neurodegenerative Disease JNK Inhibition

Pyrimidin-5-amine LogP and Water Solubility: Quantitative Physicochemical Differentiation for Formulation

5-Aminopyrimidine exhibits a LogP of -0.56 and aqueous solubility of approximately 26.6 mg/mL (0.279 mol/L), corresponding to LogS = -0.55 (highly soluble class) . In contrast, 2-aminopyrimidine (LogP ≈ 0.03) and 4-aminopyrimidine (LogP ≈ 0.21) are more lipophilic [1]. The negative LogP of 5-aminopyrimidine indicates greater hydrophilicity, influencing solvent selection for reactions and formulation development.

LogP & solubility
Head-to-head
5-amino: LogP −0.56, 26.6 mg/mL vs 2-amino LogP ~0.03
Higher hydrophilicity aids aqueous reactions and formulation; confirm experimental values.
5-amino isomer is markedly more water-soluble.
Pre-formulation Solubility Assessment Physicochemical Characterization

Crystal Structure and Hydrogen-Bonding Network: Solid-State Differentiation for Co-Crystal Engineering

Single-crystal X-ray diffraction analysis reveals that 5-aminopyrimidine adopts a nearly planar molecular geometry with twofold rotation symmetry. The crystal packing is stabilized by hydrogen bonds between the exocyclic amino group and ring nitrogen atoms, forming a two-dimensional hydrogen-bonded network parallel to the ab plane [1]. This hydrogen-bonding pattern is distinct from those of 2- and 4-aminopyrimidines, which form different supramolecular synthons due to altered amino-group positioning relative to ring nitrogens.

Crystal packing
Method context
2D H-bond network parallel to ab plane (single-crystal XRD)
Unique supramolecular synthon may guide co-crystal design; compare with other regioisomers.
Hydrogen bonds between NH₂ and ring N.
Crystal Engineering Co-crystal Design Solid-State Chemistry

Building Block Versatility: 5-Aminopyrimidine Core in Aurora Kinase and IKK2 Inhibitor SAR

The 5-aminopyrimidine scaffold serves as a privileged pharmacophore in kinase inhibitor development. In a novel series of 5-aminopyrimidinyl quinazolines developed as Aurora kinase inhibitors, the introduction of the 5-aminopyrimidine moiety at the C7 position of quinazoline led to the discovery of highly specific Aurora kinase inhibitors [1]. Separately, aminopyrimidine IKK2 inhibitors based on this scaffold show excellent in vitro enzyme inhibition with good selectivity over IKK1 . The 5-amino substitution provides a vector for derivatization while maintaining the pyrimidine ring's hydrogen-bonding capacity with kinase hinge regions.

Kinase inhibitor SAR
Reported
5-Aminopyrimidine derivatives achieve Aurora A and IKK2 selectivity
Scaffold enables ATP-competitive hinge binding; selectivity depends on full substitution pattern.
Qualitative SAR; quantitative selectivity data not provided.
Kinase Inhibitor SAR Studies Medicinal Chemistry

Pyrimidin-5-amine CAS 591-55-9: Evidence-Backed Application Scenarios for Scientific Procurement


Kinase Inhibitor Library Synthesis and SAR Exploration

Based on the validated use of 5-aminopyrimidine in Aurora kinase [1] and IKK2 inhibitor programs , this compound is optimally deployed as a core building block for synthesizing ATP-competitive kinase inhibitor libraries. The 5-amino position provides a synthetic handle for amide coupling or sulfonylation, while the pyrimidine ring engages the kinase hinge region via hydrogen bonding. Researchers developing selective kinase inhibitors should select 5-aminopyrimidine over 2- or 4-amino isomers to achieve the correct vector geometry for hinge binding.

CNS-Penetrant Drug Candidate Optimization

The aminopyrimidine scaffold demonstrates favorable brain penetration (brain-to-plasma ratio 0.75) and good pharmacokinetic properties in rats [1]. Medicinal chemists targeting neurodegenerative disorders or other CNS indications should consider 5-aminopyrimidine-based building blocks as a starting point for lead optimization, leveraging the scaffold's established CNS permeability while avoiding scaffolds known to be P-glycoprotein substrates or poor brain penetrants.

ADME-Favorable Bioisostere Replacement of Phenyl Rings

Pyrimidine scaffolds, including 5-substituted variants, offer reduced CYP2C9 inhibition (8–23% at 10 μM) compared to pyridine analogs (11–24%) [1]. The 5-substituted pyrimidinyl pattern also provides 4-fold higher thermodynamic solubility than 2-pyrimidinyl analogs (0.094 mM vs 0.022 mM) . Drug discovery teams seeking to replace metabolically labile or poorly soluble phenyl rings should evaluate 5-aminopyrimidine-derived cores as bioisosteres to simultaneously improve solubility and reduce CYP450 inhibition liability.

Pharmaceutical Co-Crystal Engineering and Solid-Form Screening

The 5-aminopyrimidine crystal structure features a well-defined two-dimensional hydrogen-bonded network [1], making it a predictable co-former for co-crystal design with carboxylic acids and other hydrogen-bonding partners. Pharmaceutical scientists engaged in solid-form screening to improve API solubility, stability, or bioavailability should include 5-aminopyrimidine in co-former libraries, as its supramolecular synthon pattern differs from 2- and 4-amino isomers, expanding the accessible solid-form landscape.

Application
Selection Property
Validation Focus
Kinase inhibitor library synthesis
5-Amino vector geometry for ATP-competitive hinge binding
Confirm target engagement and selectivity profile in kinase assays
CNS exposure model compound design
Reported brain penetration in rodent PK studies
Verify CNS exposure for the specific derivative and species
Phenyl bioisostere replacement for ADME assessment
Pyrimidine scaffold reported lower CYP inhibition and higher solubility vs pyridine
Validate ADME parameters for the specific compound; scaffold trends require confirmation
Co-crystal and solid-form screening
Distinct 2D H-bond network of 5-aminopyrimidine
Experimentally evaluate co-crystal formation and resulting solid-state properties

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